molecular formula C21H23N5O2S3 B14996155 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B14996155
M. Wt: 473.6 g/mol
InChI Key: IAUGCRHPHWZUCV-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring and a tetrahydrothieno[3,2-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate oxidizing agent.

    Synthesis of the Tetrahydrothieno[3,2-d]pyrimidine Moiety: This involves the cyclization of a suitable precursor, such as a thioamide, with a ketone or aldehyde under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the thiadiazole and tetrahydrothieno[3,2-d]pyrimidine intermediates using a thioether linkage, typically facilitated by a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydrothieno[3,2-d]pyrimidine moiety can be reduced to form alcohols.

    Substitution: The ethyl group on the thiadiazole ring can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in metabolic pathways or receptors on cell surfaces.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propionamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H23N5O2S3

Molecular Weight

473.6 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H23N5O2S3/c1-3-17-24-25-20(31-17)23-16(27)12-29-21-22-15-11-13(2)30-18(15)19(28)26(21)10-9-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,23,25,27)

InChI Key

IAUGCRHPHWZUCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC(C3)C

Origin of Product

United States

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